molecular formula C14H9Cl2N3O2S B4037429 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B4037429
M. Wt: 354.2 g/mol
InChI Key: WUPZZNCCLLTJJS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrimidinylsulfanyl group, and a pyrrolidine-2,5-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the reaction of maleic anhydride with an appropriate amine.

    Introduction of the dichlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3,4-dichlorophenyl group, often using a halogenation reaction.

    Attachment of the pyrimidinylsulfanyl group: This is typically done through a nucleophilic substitution reaction, where a pyrimidinylsulfanyl group is introduced to the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups or oxidation states.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to different chemical and biological properties.

    Other pyrrolidine-2,5-dione derivatives: Compounds with the pyrrolidine-2,5-dione core but different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-9-3-2-8(6-10(9)16)19-12(20)7-11(13(19)21)22-14-17-4-1-5-18-14/h1-6,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPZZNCCLLTJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione
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